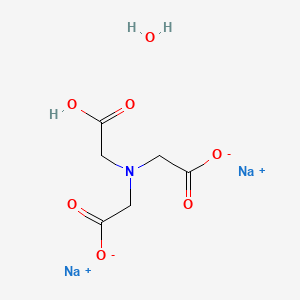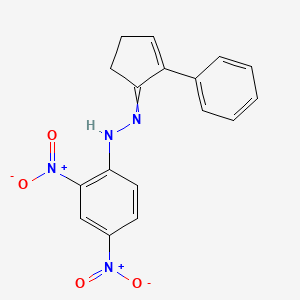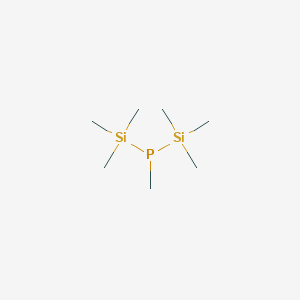
Heptamethyldisilaphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptamethyldisilaphosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of silicon and phosphorus atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptamethyldisilaphosphane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with organometallic reagents such as Grignard reagents. For example, the interaction of chlorophosphines with Grignard reagents can yield this compound under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as those employed in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Heptamethyldisilaphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation, and reducing agents such as hydrogen or metal hydrides for reduction. Substitution reactions often involve halogenating agents or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce various phosphine derivatives.
Applications De Recherche Scientifique
Heptamethyldisilaphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: this compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of heptamethyldisilaphosphane involves its interaction with molecular targets and pathways within a given system. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the context and application.
Comparaison Avec Des Composés Similaires
Heptamethyldisilaphosphane can be compared with other similar organophosphorus compounds, such as:
Trimethylphosphine: Known for its use in catalysis and organic synthesis.
Triphenylphosphine: Widely used as a reagent in organic chemistry.
Dimethylphenylphosphine: Utilized in the synthesis of coordination compounds.
Uniqueness: this compound stands out due to its unique combination of silicon and phosphorus atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other organophosphorus compounds may not be suitable .
Propriétés
Numéro CAS |
18339-98-5 |
|---|---|
Formule moléculaire |
C7H21PSi2 |
Poids moléculaire |
192.39 g/mol |
Nom IUPAC |
methyl-bis(trimethylsilyl)phosphane |
InChI |
InChI=1S/C7H21PSi2/c1-8(9(2,3)4)10(5,6)7/h1-7H3 |
Clé InChI |
SIRIKYUWKQNSPQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)P(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol](/img/structure/B14704822.png)
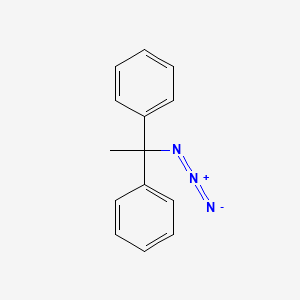

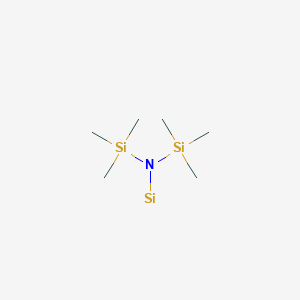


![Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane](/img/structure/B14704853.png)

